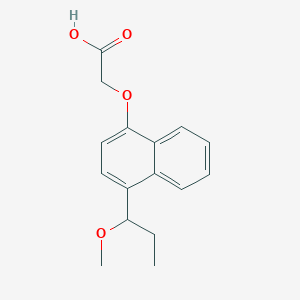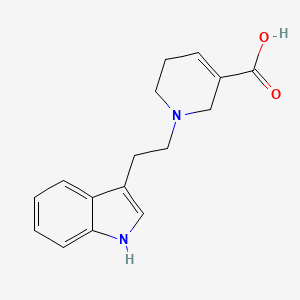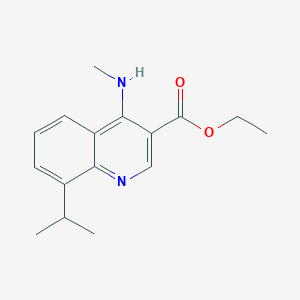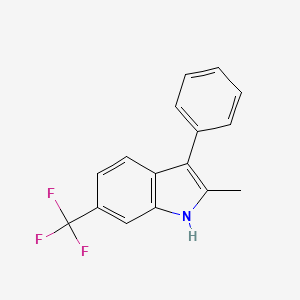
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a trifluoromethyl group at the 6th position, a phenyl group at the 3rd position, and a methyl group at the 2nd position on the indole ring.
準備方法
The synthesis of 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and 3-phenyl-6-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-methylindole and 3-phenyl-6-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired indole derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The phenyl group allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
作用機序
The mechanism of action of 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl and methyl groups contribute to its binding affinity and specificity for certain receptors or enzymes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole can be compared with other similar compounds, such as:
2-Methyl-3-phenylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Phenyl-6-(trifluoromethyl)-1H-indole: Lacks the methyl group at the 2nd position, affecting its reactivity and interactions.
2-Methyl-6-(trifluoromethyl)-1H-indole: Lacks the phenyl group, leading to variations in its chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group imparts increased stability, lipophilicity, and potential biological activity compared to its analogs.
特性
CAS番号 |
865173-48-4 |
|---|---|
分子式 |
C16H12F3N |
分子量 |
275.27 g/mol |
IUPAC名 |
2-methyl-3-phenyl-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C16H12F3N/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(16(17,18)19)9-14(13)20-10/h2-9,20H,1H3 |
InChIキー |
WYTMPLDWEORJMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
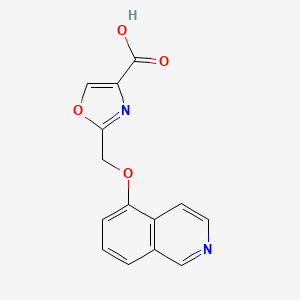
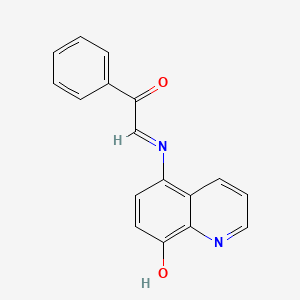


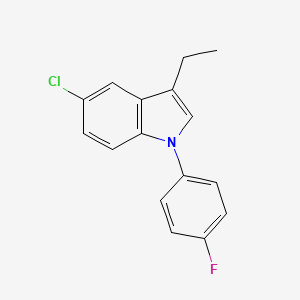
![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)
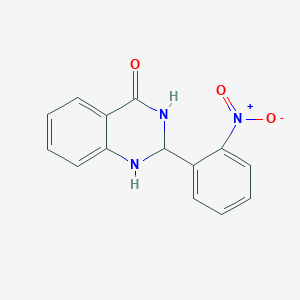
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)
